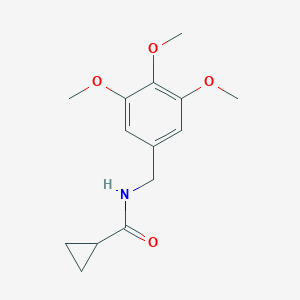
N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide typically involves the reaction of cyclohexylamine with 2-(5-methyl-3-nitro-pyrazol-1-yl)acetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane or dimethylformamide, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the acetamide position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2-(3-nitro-pyrazol-1-yl)-acetamide: Similar structure but lacks the methyl group.
N-Cyclohexyl-2-(5-methyl-3-amino-pyrazol-1-yl)-acetamide: Similar structure but with an amino group instead of a nitro group.
N-Cyclohexyl-2-(5-methyl-3-nitro-pyrazol-1-yl)-propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the nitro group, for example, can influence the compound’s reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C12H18N4O3 |
|---|---|
Molecular Weight |
266.3g/mol |
IUPAC Name |
N-cyclohexyl-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H18N4O3/c1-9-7-11(16(18)19)14-15(9)8-12(17)13-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,13,17) |
InChI Key |
ICMKCODZEGIFFK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2CCCCC2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2CCCCC2)[N+](=O)[O-] |
solubility |
39.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403708.png)
![3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B403709.png)
![tert-butyl 2-[N-(4-iodo-2-methylphenyl)carbamoyl]pyrrolidinecarboxylate](/img/structure/B403711.png)

![N-[4-(diethylamino)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B403717.png)
![N-[1,1'-biphenyl]-4-yl-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B403721.png)

![Benzaldehyde [2,6-di(1-azepanyl)-4-pyrimidinyl]hydrazone](/img/structure/B403723.png)
![3-[2-(2h-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid](/img/structure/B403724.png)

![5-[4-(Dimethylamino)benzylidene]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B403726.png)

![4-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B403728.png)

